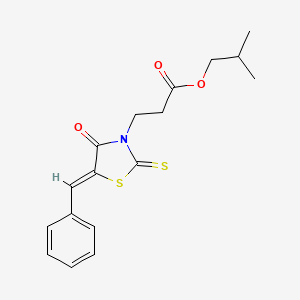

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Beschreibung

(Z)-Isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a heterocyclic compound featuring a thiazolidinone core substituted with a benzylidene group at position 5 and an isobutyl ester at position 2. The thiazolidinone scaffold is known for its bioactivity, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The (Z)-configuration of the benzylidene moiety is critical for stereospecific interactions with biological targets, such as enzymes or receptors. The compound’s molecular formula is C₁₇H₁₇NO₃S₂, with a molecular weight of 359.45 g/mol.

Eigenschaften

IUPAC Name |

2-methylpropyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-12(2)11-21-15(19)8-9-18-16(20)14(23-17(18)22)10-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJWXDXZEQUVNT-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the condensation of isobutyl 3-mercaptopropanoate with benzaldehyde in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in ethanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Wissenschaftliche Forschungsanwendungen

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in disease pathways, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Thiazolidinone Derivatives

Key Observations :

- Substitution at position 5 (benzylidene vs. chloroindolinone) dictates target specificity. Benzylidene derivatives often show stronger interactions with hydrophobic enzyme pockets.

Heterocyclic Variations

Key Observations :

Biologische Aktivität

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, potentially influencing multiple biochemical pathways.

The mechanism of action of (Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves interactions with enzymes and receptors. The thioxothiazolidine moiety is crucial for its binding affinity, which may modulate pathways related to inflammation, oxidative stress, and possibly cancer progression.

Antioxidant Activity

Studies indicate that compounds with similar thioxothiazolidine structures exhibit significant antioxidant properties. For instance, the ability to scavenge free radicals and inhibit lipid peroxidation has been documented, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research has shown that derivatives of thioxothiazolidine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models, indicating that (Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate may possess similar anti-inflammatory properties.

Cytotoxicity Against Cancer Cells

Preliminary studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, analogs have shown IC50 values indicating potent inhibition of cell proliferation in human tumor cells. This suggests that (Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate may also exert similar effects, warranting further investigation.

Data Table: Biological Activities of Related Compounds

Case Studies and Research Findings

- Antioxidant Evaluation : A study evaluating the antioxidant activity of thiazolidine derivatives found that compounds similar to (Z)-isobutyl 3-(5-benzylidene...) significantly reduced oxidative stress markers in vitro. These findings suggest a promising role for this compound in mitigating oxidative damage in biological systems.

- Anti-inflammatory Mechanism : Research involving thioxothiazolidine analogs demonstrated their ability to inhibit COX enzymes effectively. This inhibition correlated with decreased levels of inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Assessment : In a recent study assessing the cytotoxic effects of thiazolidine-derived compounds on cancer cell lines, several analogs exhibited significant growth inhibition. The mechanism was linked to apoptosis induction, suggesting that (Z)-isobutyl 3-(5-benzylidene...) could similarly activate apoptotic pathways in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.